Methoxamine Hydrochloride

Description

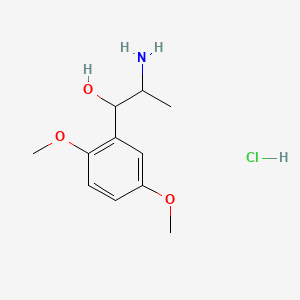

Structure

2D Structure

Properties

Key on ui mechanism of action |

ITS PHARMACOLOGICAL PROPERTIES ARE ALMOST EXCLUSIVELY THOSE CHARACTERISTIC OF ALPHA-RECEPTOR STIMULATION, SINCE IT ACTS DIRECTLY AT THESE SITES. ... THE OUTSTANDING EFFECT IS AN INCREASE IN BLOOD PRESSURE DUE ENTIRELY TO VASOCONSTRICTION. METHOXAMINE, GIVEN INTRAVENOUSLY OR INTRAMUSCULARLY IN MAN, CAUSES A RISE IN SYSTOLIC & DIASTOLIC BLOOD PRESSURES THAT PERSISTS FOR 60 TO 90 MINUTES. THE PRESSOR EFFECT IS DUE ALMOST EXCLUSIVELY TO AN INCREASE IN PERIPHERAL RESISTANCE. CARDIAC OUTPUT IS DECREASED OR UNCHANGED. /METHOXAMINE/ METHOXAMINE HAS A RELATIVELY SELECTIVE ACTION ON POSTSYNAPTIC COMPARED WITH PRESYNAPTIC RECEPTOR OF PULMONARY ARTERY; BOTH SYSTEMS WERE OF SIMILAR SENSITIVITY TO NOREPINEPHRINE & EPINEPHRINE. TRITIUM-LABELED METHOXAMINE CROSSED THE BLOOD-BRAIN BARRIER IN RAT. THUS METHOXAMINE IS CENTRALLY ACTIVE ALPHA-ADRENERGIC AGONIST & CONCEPT THAT HYPOTHALAMIC ADRENERGIC MECHANISMS ARE INVOLVED IN ELECTROENCEPHALOGIC & BEHAVIORAL AROUSAL IS SUPPORTED. |

|---|---|

CAS No. |

61-16-5 |

Molecular Formula |

C11H18ClNO3 |

Molecular Weight |

247.72 g/mol |

IUPAC Name |

(1R,2S)-2-amino-1-(2,5-dimethoxyphenyl)propan-1-ol;hydrochloride |

InChI |

InChI=1S/C11H17NO3.ClH/c1-7(12)11(13)9-6-8(14-2)4-5-10(9)15-3;/h4-7,11,13H,12H2,1-3H3;1H/t7-,11-;/m0./s1 |

InChI Key |

YGRFXPCHZBRUKP-WJRQTEJMSA-N |

Canonical SMILES |

CC(C(C1=C(C=CC(=C1)OC)OC)O)N.Cl |

Appearance |

Solid powder |

Color/Form |

COLORLESS OR WHITE PLATE-LIKE CRYSTALS OR WHITE CRYSTALLINE POWDER Crystals |

melting_point |

212-216 °C |

Other CAS No. |

61-16-5 |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

390-28-3 (Parent) |

shelf_life |

METHOXAMINE HYDROCHLORIDE & INJECTIONS CONTAINING DRUG ARE THERMOSTABLE BUT SENSITIVE TO LIGHT |

solubility |

1 g in 2.5 ml water; 1 g in 12 ml ethanol Practically insoluble in ether, benzene, chloroform. ALMOST INSOL IN CHLOROFORM & ETHER Very soluble in water; practically insoluble in ... benzene ... |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Methoxamine Hydrochloride; METHOXAMINE HYDROCHLORIDE; Methoxamine HCl; Idasal; Vasoxyl hydrochloride; Vasylox hydrochloride; Vasylox; Wellcome Brand of Methoxamine Hydrochloride; Wellcome, Metoxamine; |

Origin of Product |

United States |

Foundational & Exploratory

Methoxamine Hydrochloride mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of Methoxamine (B1676408) Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxamine Hydrochloride is a synthetic sympathomimetic amine that functions as a potent and selective alpha-1 adrenergic receptor agonist.[1][2][3] Clinically, it is utilized as a vasopressor to treat hypotensive states, particularly those occurring during surgery or episodes of shock, where a rapid increase in blood pressure is required.[2][3] Its pharmacological action is characterized by prolonged peripheral vasoconstriction, leading to a significant elevation in both systolic and diastolic blood pressure.[2][3] Unlike many other sympathomimetics, Methoxamine has minimal to no direct effect on beta-adrenergic receptors, which allows it to increase vascular resistance without causing significant direct cardiac stimulation.[2][3] This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, including its interaction with its target receptor, the subsequent intracellular signaling cascade, relevant pharmacological data, and detailed experimental protocols for its study.

Molecular Target and Receptor Selectivity

The primary molecular target of Methoxamine is the alpha-1 adrenergic receptor (α1-AR), a member of the G protein-coupled receptor (GPCR) superfamily.[2][4] Methoxamine exhibits high selectivity for α1-ARs, which are predominantly located on the postsynaptic membranes of smooth muscle cells, particularly those lining blood vessels.[2] Its action is direct, meaning it binds to and activates the receptor itself, rather than inducing the release of endogenous catecholamines.[3] This selectivity is crucial to its clinical profile, as the lack of significant beta-receptor agonism avoids direct increases in heart rate or contractility.[3]

Core Signaling Pathway: The Gq Cascade

The activation of α1-adrenergic receptors by Methoxamine initiates a well-defined intracellular signaling cascade mediated by the heterotrimeric G protein, Gq.[2] This pathway culminates in an increase in intracellular calcium concentration, the final trigger for smooth muscle contraction.

-

Receptor Binding and Gq Protein Activation : Methoxamine binds to the α1-AR, inducing a conformational change in the receptor. This change facilitates the coupling and activation of the Gq protein. The Gαq subunit exchanges Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP), causing its dissociation from the Gβγ dimer.[2]

-

Phospholipase C (PLC) Activation : The activated Gαq-GTP subunit then binds to and activates the enzyme Phospholipase C (PLC).[2][5]

-

Second Messenger Generation : Activated PLC catalyzes the hydrolysis of the membrane phospholipid Phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: Inositol 1,4,5-trisphosphate (IP3) and Diacylglycerol (DAG).[2]

-

IP3-Mediated Calcium Release : IP3, being a soluble molecule, diffuses through the cytoplasm to the sarcoplasmic reticulum (SR). There, it binds to IP3 receptors, which are ligand-gated Ca2+ channels.[2][6] This binding triggers the release of stored calcium ions from the SR into the cytoplasm.[6]

-

Smooth Muscle Contraction : The resulting sharp increase in cytosolic Ca2+ concentration is the critical event leading to vasoconstriction. Calcium ions bind to calmodulin, and the Ca2+-calmodulin complex activates Myosin Light-Chain Kinase (MLCK).[2] MLCK then phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and causing smooth muscle contraction.[2]

Pharmacological Data

Quantitative analysis of Methoxamine's interaction with α1-adrenergic receptor subtypes provides insight into its potency and efficacy. The following data have been compiled from bioactivity assays.[1]

| Parameter | Receptor Subtype | Value | Unit | Description | Source |

| EC₅₀ | Alpha-1A Adrenergic | 7.94 | µM | Half-maximal effective concentration for agonist activity. | [1] |

| EC₅₀ | Alpha-1D Adrenergic | 12.6 | µM | Half-maximal effective concentration for agonist activity. | [1] |

| Kᵢ | Alpha-1B Adrenergic | 4.0 | nM | Inhibitor constant, indicating binding affinity. | [1] |

Physiological Effects and Logical Relationships

The molecular mechanism of Methoxamine translates into distinct physiological outcomes. The primary therapeutic effect is an increase in systemic vascular resistance, which elevates blood pressure. A significant secondary effect is reflex bradycardia.

-

Primary Effect (Vasoconstriction) : As described, activation of α1-ARs on vascular smooth muscle leads to contraction, narrowing of blood vessels, and an increase in total peripheral resistance.[2]

-

Therapeutic Outcome (Increased Blood Pressure) : The rise in peripheral resistance directly causes an increase in mean arterial pressure.[2][3]

-

Side Effect (Reflex Bradycardia) : The rapid increase in blood pressure is detected by baroreceptors in the aortic arch and carotid sinuses. This triggers a compensatory reflex arc via the vagus nerve, leading to a decrease in heart rate.[2]

Experimental Protocols

The study of Methoxamine's mechanism of action relies on specific in vitro and cell-based assays.

Protocol: In Vitro Vasoconstriction using Aortic Ring Assay

This ex vivo method directly measures the contractile response of vascular tissue to Methoxamine.[7]

-

Tissue Preparation : Euthanize a laboratory animal (e.g., rat) and dissect the thoracic aorta in cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit buffer.[7][8] Carefully remove adherent connective and fatty tissue. Section the aorta into rings of 2-4 mm in width.[7]

-

Mounting : Suspend each aortic ring in an organ bath chamber filled with PSS, maintained at 37°C and continuously aerated with 95% O₂ / 5% CO₂.[7] The rings are mounted between two L-shaped stainless-steel hooks. One hook is fixed to the chamber, and the other is connected to an isometric force transducer.[7]

-

Equilibration : Allow the rings to equilibrate for 60-90 minutes under a determined optimal resting tension (e.g., 2.0 g), with PSS changed every 15-20 minutes.

-

Viability Check : Test tissue viability by inducing contraction with a high-potassium solution (e.g., 60 mM KCl). After washout and return to baseline, verify endothelial integrity by assessing relaxation to acetylcholine (B1216132) after pre-contraction with an alpha-agonist like phenylephrine.

-

Drug Administration : Add this compound to the organ bath in a cumulative, concentration-dependent manner (e.g., from 1 nM to 100 µM). Allow the tissue to reach a stable plateau of contraction at each concentration before adding the next.

-

Data Acquisition : Record the isometric tension generated by the aortic ring using the force transducer. Data is typically expressed as a percentage of the maximum contraction induced by KCl.

-

Analysis : Plot the concentration-response curve and calculate the EC₅₀ value to determine the potency of Methoxamine.

References

- 1. methoxamine [drugcentral.org]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Methoxamine | C11H17NO3 | CID 6082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Increased Ca2+ sensitivity of alpha 1-adrenoceptor-stimulated contraction in SHR caudal artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cyberleninka.ru [cyberleninka.ru]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. reprocell.com [reprocell.com]

- 8. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacology of Methoxamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxamine (B1676408) Hydrochloride is a potent and selective α1-adrenergic receptor agonist that has historically been used as a vasopressor to treat hypotensive states, particularly during anesthesia.[1][2] This technical guide provides a comprehensive overview of the pharmacology of Methoxamine Hydrochloride, including its mechanism of action, pharmacokinetics, and pharmacodynamics. Detailed experimental protocols for key assays and quantitative data are presented to support further research and development.

Mechanism of Action

This compound is a direct-acting sympathomimetic amine that selectively binds to and activates α1-adrenergic receptors.[1] It has little to no affinity for β-adrenergic receptors.[3] The activation of α1-adrenergic receptors on vascular smooth muscle cells initiates a well-defined signaling cascade, leading to vasoconstriction and a subsequent increase in systemic blood pressure.[1]

Signaling Pathway

The binding of Methoxamine to the α1-adrenergic receptor, a Gq protein-coupled receptor, triggers a conformational change that activates the associated heterotrimeric Gq protein.[1] This initiates the following sequence of events:

-

Gq Protein Activation: The activated Gq protein exchanges GDP for GTP, causing the dissociation of its α-subunit.

-

Phospholipase C (PLC) Activation: The Gαq subunit activates phospholipase C.[1]

-

PIP2 Hydrolysis: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1]

-

Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the sarcoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytosol.[1]

-

Smooth Muscle Contraction: The increased intracellular Ca2+ concentration leads to the activation of myosin light-chain kinase (MLCK), which phosphorylates the myosin light chain, promoting the interaction between actin and myosin filaments and resulting in smooth muscle contraction and vasoconstriction.[1]

Pharmacodynamics

The primary pharmacodynamic effect of this compound is a dose-dependent increase in systolic and diastolic blood pressure due to peripheral vasoconstriction.[1] This is a direct result of its agonist activity at α1-adrenergic receptors.

Quantitative Pharmacodynamic Data

The following table summarizes the available quantitative data on the interaction of Methoxamine with α1-adrenergic receptor subtypes.

| Parameter | Receptor Subtype | Value | Species/Tissue | Reference |

| Ki | α1B-Adrenergic | 4 µM | Human | [3] |

| EC50 | α1A-Adrenergic | 5.10 µM | Human | [3] |

| EC50 | α1D-Adrenergic | 4.90 µM | Human | [3] |

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by a rapid onset and a relatively short duration of action, particularly when administered intravenously.

Quantitative Pharmacokinetic Data

| Parameter | Value | Route of Administration | Reference |

| Elimination Half-life (t½) | ~3 hours | N/A | [3] |

| Onset of Action | 0.5 - 2 minutes | Intravenous (IV) | [2] |

| Onset of Action | 15 - 20 minutes | Intramuscular (IM) | [2] |

| Duration of Action | 10 - 15 minutes | Intravenous (IV) | [2] |

| Duration of Action | ~1.5 hours | Intramuscular (IM) | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacology of this compound.

Radioligand Binding Assay for α1-Adrenergic Receptors

This protocol is adapted for determining the binding affinity (Ki) of this compound for α1-adrenergic receptor subtypes.

Protocol Steps:

-

Membrane Preparation: Homogenize tissues or cells expressing the α1-adrenergic receptor subtype of interest in a suitable buffer and prepare a crude membrane fraction by differential centrifugation.

-

Incubation: In a reaction tube, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-prazosin), and varying concentrations of unlabeled this compound. Incubate at room temperature to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve. Determine the IC50 value (the concentration of Methoxamine that inhibits 50% of specific radioligand binding). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

In Vitro Vasoconstriction Assay using Wire Myography

This protocol details the measurement of Methoxamine-induced vasoconstriction in isolated small arteries.[4][5]

Protocol Steps:

-

Vessel Isolation: Dissect a small resistance artery (e.g., from rat mesentery) in cold physiological salt solution (PSS).[4]

-

Mounting: Mount a 2 mm segment of the artery onto a wire myograph in a chamber filled with PSS maintained at 37°C and aerated with 95% O2 and 5% CO2.[4]

-

Equilibration and Normalization: Allow the vessel to equilibrate for approximately 40 minutes. Stretch the vessel to a physiologically relevant preload.[4]

-

Viability Testing: Assess the viability of the tissue by inducing contraction with a high potassium physiological salt solution (KPSS). Check endothelium integrity with acetylcholine.[4]

-

Drug Application: After washing out the KPSS and allowing the vessel to return to baseline tension, add cumulative concentrations of this compound to the tissue bath.

-

Data Recording: Record the isometric tension generated by the arterial segment in response to each concentration of Methoxamine.

-

Data Analysis: Construct a concentration-response curve by plotting the increase in tension against the logarithm of the Methoxamine concentration. From this curve, determine the EC50 (the concentration that produces 50% of the maximal response).

Intracellular Calcium Measurement

This protocol describes the use of a fluorescent calcium indicator to measure changes in intracellular calcium concentration in response to Methoxamine.

Protocol Steps:

-

Cell Culture: Culture vascular smooth muscle cells on glass coverslips.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) by incubating them in a solution containing the dye.

-

Baseline Fluorescence Measurement: Place the coverslip in a perfusion chamber on a fluorescence microscope and measure the baseline fluorescence intensity.

-

Stimulation with Methoxamine: Perfuse the cells with a solution containing this compound.

-

Fluorescence Imaging: Continuously record the fluorescence intensity of the cells before, during, and after the application of Methoxamine. For ratiometric dyes like Fura-2, alternate excitation wavelengths and record the emission intensity.

-

Data Analysis: Calculate the change in intracellular calcium concentration based on the change in fluorescence intensity or the ratio of fluorescence at the different excitation wavelengths.

Clinical Applications and Adverse Effects

This compound has been used clinically for the treatment of acute hypotension, particularly in the context of spinal anesthesia.[6] Its vasoconstrictive effect helps to restore and maintain adequate blood pressure.

Common adverse effects include:

-

Hypertension: An excessive increase in blood pressure can occur.[7]

-

Reflex Bradycardia: The rise in blood pressure can trigger a baroreceptor-mediated reflex that slows the heart rate.[7]

-

Headache and Dizziness [7]

-

Nausea and Vomiting [7]

-

Urinary Retention [7]

Conclusion

This compound is a selective α1-adrenergic receptor agonist with well-characterized pharmacodynamic effects. Its ability to induce vasoconstriction through the Gq-PLC-IP3 signaling pathway makes it an effective agent for managing hypotension. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and professionals in the field of pharmacology and drug development, facilitating further investigation into the therapeutic potential and applications of this and similar compounds.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. mims.com [mims.com]

- 3. Methoxamine - Wikipedia [en.wikipedia.org]

- 4. reprocell.com [reprocell.com]

- 5. Isometric Contractility Measurement of the Mouse Mesenteric Artery Using Wire Myography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The efficacy and safety of pre-emptive methoxamine infusion in preventing hypotension by in elderly patients receiving spinal anesthesia: A PRISMA-compliant protocol for systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are the side effects of this compound? [synapse.patsnap.com]

Methoxamine Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of Methoxamine (B1676408) Hydrochloride. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and cardiovascular research.

Chemical Structure and Properties

Methoxamine Hydrochloride is a synthetic sympathomimetic amine, structurally related to phenylephrine (B352888). It is a selective agonist for α1-adrenergic receptors.

Chemical Structure:

-

IUPAC Name: (1R,2S)-2-amino-1-(2,5-dimethoxyphenyl)propan-1-ol;hydrochloride[1]

-

CAS Number: 61-16-5[1]

-

Molecular Formula: C₁₁H₁₈ClNO₃[1]

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Weight | 247.72 g/mol | [1] |

| Melting Point | 212-216 °C | [1] |

| Solubility | 1 g in 2.5 mL water; 1 g in 12 mL ethanol | [1] |

| pKa | 9.2 @ 25 °C | [1] |

| Appearance | Colorless or white plate-like crystals or white crystalline powder | [1] |

| Odor | Odorless or slight odor | [1] |

Mechanism of Action: Selective α1-Adrenergic Agonism

This compound exerts its pharmacological effects primarily through its selective agonist activity at α1-adrenergic receptors located on the smooth muscle cells of blood vessels.[2][3][4] This interaction initiates a well-defined signaling cascade, leading to vasoconstriction and a subsequent increase in systemic blood pressure.[2][3][4]

The binding of Methoxamine to the α1-adrenergic receptor, a G-protein-coupled receptor (GPCR), activates the Gq alpha subunit.[2] This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[2] IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol. The elevated intracellular Ca²⁺ concentration leads to the activation of calcium-dependent signaling pathways that ultimately result in smooth muscle contraction and vasoconstriction.[2]

Pharmacological Properties

The primary pharmacodynamic effect of this compound is an increase in peripheral vascular resistance, leading to a rise in both systolic and diastolic blood pressure.[5] It has minimal to no direct effect on β-adrenergic receptors, and therefore does not typically cause direct cardiac stimulation.[5]

Pharmacokinetics

The onset of action of this compound is rapid following intravenous administration.

| Parameter | Route of Administration | Value | Reference |

| Onset of Action | Intravenous (IV) | 0.5 - 2 minutes | [6] |

| Intramuscular (IM) | 15 - 20 minutes | [6] | |

| Duration of Action | Intravenous (IV) | 10 - 15 minutes | [6] |

| Intramuscular (IM) | Approximately 1.5 hours | [6] | |

| Protein Binding | Low | [5] |

Pharmacodynamics

The vasoconstrictive effects of this compound have been demonstrated in various animal models.

| Animal Model | Dose | Effect | Reference |

| Rabbit | 4 mg (IV) | Increased mean arterial pressure by 50 ± 12% | [7] |

| Dog | 500 µg (intracoronary) | Induced vasoconstriction in coronary arteries | [8] |

| Rat | 0.025 mg/kg (femoral vein) | Greater effect on peripheral resistance vessels than on Winkessel vessels | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Radioligand Binding Assay for α1-Adrenergic Receptor

This protocol is a standard method for determining the binding affinity of a compound to its target receptor.

Objective: To determine the binding affinity (Ki) of this compound for the α1-adrenergic receptor using a competitive radioligand binding assay.

Materials:

-

Cell membranes expressing the human α1-adrenergic receptor.

-

Radioligand: [³H]-Prazosin (a selective α1-adrenergic antagonist).

-

Non-specific binding control: Phentolamine or unlabeled Prazosin.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

-

Scintillation fluid.

-

Glass fiber filters (e.g., Whatman GF/B).

-

96-well microplates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Prepare cell membranes expressing the α1-adrenergic receptor through homogenization and differential centrifugation. Resuspend the final membrane pellet in assay buffer.

-

Assay Setup: In a 96-well microplate, add the following to each well:

-

50 µL of assay buffer (for total binding) or a high concentration of non-specific binding control (e.g., 10 µM Phentolamine).

-

50 µL of various concentrations of this compound (the competitor).

-

50 µL of [³H]-Prazosin at a concentration near its Kd.

-

50 µL of the membrane preparation.

-

-

Incubation: Incubate the plates at room temperature for 60 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters three times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Vasoconstriction Assay Using Isolated Aortic Rings

This ex vivo protocol directly measures the contractile response of blood vessels to a test compound.

Objective: To determine the potency (EC₅₀) and efficacy (Emax) of this compound in inducing vasoconstriction in isolated rat aortic rings.

Materials:

-

Male Wistar rats (250-300 g).

-

Krebs-Henseleit solution (KHS) containing (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, and glucose 11.1.

-

Carbogen gas (95% O₂ / 5% CO₂).

-

Organ bath system with isometric force transducers.

-

Data acquisition system.

Procedure:

-

Tissue Preparation:

-

Euthanize a rat and excise the thoracic aorta.

-

Carefully remove adherent connective and adipose tissue in a petri dish filled with cold KHS.

-

Cut the aorta into rings of approximately 3-4 mm in length.

-

-

Mounting:

-

Mount each aortic ring between two stainless steel hooks in an organ bath chamber filled with KHS, maintained at 37°C, and continuously bubbled with carbogen.

-

Connect the upper hook to an isometric force transducer.

-

-

Equilibration:

-

Apply an optimal resting tension of 2 g to each ring and allow it to equilibrate for at least 60 minutes, with washes of fresh KHS every 15 minutes.

-

-

Viability Check:

-

After equilibration, contract the rings with a high concentration of potassium chloride (e.g., 80 mM KCl) to ensure tissue viability. Wash the rings and allow them to return to baseline tension.

-

-

Concentration-Response Curve:

-

Cumulatively add this compound to the organ bath in increasing concentrations (e.g., from 1 nM to 100 µM).

-

Allow the response to each concentration to reach a stable plateau before adding the next concentration.

-

Record the contractile force generated at each concentration.

-

-

Data Analysis:

-

Express the contractile response as a percentage of the maximal contraction induced by KCl.

-

Plot the percentage of maximal contraction against the logarithm of the this compound concentration to generate a concentration-response curve.

-

Determine the EC₅₀ (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximum contractile response).

-

Experimental Workflow

The preclinical evaluation of a selective α1-adrenergic agonist like this compound typically follows a structured workflow to characterize its pharmacological profile.

References

- 1. benchchem.com [benchchem.com]

- 2. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Effects of methoxamine and phenylephrine on left ventricular contractility in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

An In-Depth Technical Guide to the Synthesis of Methoxamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathways for Methoxamine (B1676408) Hydrochloride ((±)-2-amino-1-(2,5-dimethoxyphenyl)propan-1-ol hydrochloride), a potent α1-adrenergic receptor agonist used as a vasopressor. The document outlines key synthetic strategies, provides detailed experimental protocols for cited reactions, presents quantitative data in structured tables, and includes process diagrams for clarity.

Introduction

Methoxamine Hydrochloride is a sympathomimetic amine structurally related to phenylethanolamine. Its synthesis involves the construction of a substituted phenylpropanolamine backbone. The primary challenge in its synthesis lies in the efficient introduction of the amine and hydroxyl functionalities with the correct substitution pattern on the aromatic ring. This guide details two prominent and well-documented pathways: one starting from p-dimethoxybenzene via Friedel-Crafts acylation and a subsequent oximation route, and a second pathway proceeding through a nitroalkene intermediate derived from 2,5-dimethoxybenzaldehyde (B135726).

Pathway 1: Synthesis from p-Dimethoxybenzene via Friedel-Crafts Acylation and Oximation

This route is a classical multi-step synthesis that builds the molecule sequentially from a readily available substituted benzene (B151609) ring. The key steps involve acylation to create the carbon skeleton, followed by functional group transformations to introduce the required amine and alcohol groups.

Experimental Protocols

Step 1: Friedel-Crafts Acylation - Preparation of 2',5'-Dimethoxypropiophenone (B1360061)

-

Procedure: 116 g of p-dimethoxybenzene is dissolved in 160 ml of tetrachloroethane at room temperature. The solution is cooled to -10°C. To this, 96 g of propionyl chloride is added. Under vigorous stirring, 150 g of aluminum trichloride (B1173362) is added slowly, maintaining the temperature between -7°C and 5°C over a period of 30 minutes. The reaction is allowed to proceed at -5°C to 0°C for 6 hours, and then left to stand at 0°C for 24 hours. During this period, the pressure is reduced every 2 hours to remove HCl gas and drive the reaction.[1]

-

Work-up: The reaction mixture is poured into 800 ml of ice water containing 20 ml of hydrochloric acid. The organic layer is separated, washed with water until neutral, and then washed multiple times with a 15% NaOH solution. After drying with calcium chloride, the tetrachloroethane is removed by vacuum distillation. The crude product is then distilled under reduced pressure (6 mmHg, 140-145°C) to yield 2',5'-dimethoxypropiophenone.[1]

Step 2: Oximation - Preparation of 2-Isonitroso-2',5'-dimethoxypropiophenone

-

Procedure: 97 g of 2',5'-dimethoxypropiophenone is dissolved in 400 ml of toluene. The solution is cooled to below 20°C, and a stream of dry hydrogen chloride gas is passed through it. This is followed by the addition of an alkyl nitrite (B80452) (e.g., amyl nitrite). The reaction mixture is stirred until the formation of the isonitroso derivative is complete, which often precipitates from the solution. The product is then filtered and washed.

Step 3: Catalytic Hydrogenation - Preparation of Methoxamine

-

Procedure: The 2-isonitroso-2',5'-dimethoxypropiophenone intermediate is dissolved in a suitable solvent such as ethanol (B145695) or acetic acid. A hydrogenation catalyst, typically palladium on carbon (Pd/C) or Raney Nickel, is added to the mixture. The reaction is carried out in a hydrogenation apparatus under a hydrogen gas atmosphere (typically 3-5 atm). The mixture is agitated at room temperature until hydrogen uptake ceases. This step reduces both the oxime and the ketone functionalities.

-

Work-up: The catalyst is removed by filtration. The solvent is evaporated under reduced pressure to yield the crude methoxamine base.

Step 4: Salt Formation - Preparation of this compound

-

Procedure: The crude methoxamine base is dissolved in a suitable organic solvent, such as isopropanol (B130326) or ether. A solution of hydrochloric acid in the same solvent (or gaseous hydrogen chloride) is added dropwise with stirring until the solution is acidic. The hydrochloride salt precipitates out of the solution.

-

Work-up: The precipitate is collected by filtration, washed with cold solvent, and dried under vacuum to yield the final this compound product.[2]

Data Presentation: Pathway 1

| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Duration | Yield (%) | Reference |

| 1. Acylation | p-Dimethoxybenzene | Propionyl chloride, AlCl₃ | Tetrachloroethane | -10 to 5 | ~30 hours | 72% | [1] |

| 2. Oximation | 2',5'-Dimethoxypropiophenone | Alkyl nitrite, HCl | Toluene | < 20 | - | 80% | [1] |

| 3. Hydrogenation | 2-Isonitroso derivative | H₂, Pd/C or Raney Ni | Ethanol / Acetic Acid | Room Temp. | - | 79% (combined) | [1] |

| 4. Salt Formation | Methoxamine Base | HCl | Isopropanol / Ether | Room Temp. | - | 88% | [1] |

Visualization: Pathway 1 Workflow

Caption: Synthesis of Methoxamine HCl from p-Dimethoxybenzene.

Pathway 2: Synthesis from 2,5-Dimethoxybenzaldehyde via Nitropropene Intermediate

This pathway utilizes a Henry condensation (nitroaldol reaction) to form a C-C bond and introduce the nitro group, which is subsequently reduced to the primary amine. This method is common for synthesizing phenethylamines and their derivatives.

Experimental Protocols

Step 1: Henry Condensation - Preparation of 1-(2,5-Dimethoxyphenyl)-2-nitropropene

-

Procedure: A mixture of 2,5-dimethoxybenzaldehyde and nitroethane is prepared, often using a basic catalyst such as n-butylamine or ammonium (B1175870) acetate (B1210297) in a solvent like glacial acetic acid. The mixture is heated (e.g., on a steam bath) for several hours. The reaction progress is monitored until the formation of the yellow crystalline nitropropene product is complete.

-

Work-up: The reaction mixture is cooled, and the excess solvent/reagents are removed under vacuum. The crude solid product, 1-(2,5-dimethoxyphenyl)-2-nitropropene, is then purified, typically by recrystallization from a solvent like isopropanol.

Step 2: Reduction of Nitropropene - Preparation of Methoxamine

-

Procedure (using Lithium Aluminum Hydride): A suspension of lithium aluminum hydride (LAH) powder (approx. 0.6 moles per 0.1 mole of nitropropene) is stirred in anhydrous tetrahydrofuran (B95107) (THF) and brought to reflux. A solution of 1-(2,5-dimethoxyphenyl)-2-nitro-1-propene (0.1 moles) in anhydrous THF is added dropwise to the refluxing LAH suspension. The mixture is refluxed for 24 hours.[3]

-

Work-up (LAH): The reaction is cooled to 0°C, and the excess LAH is cautiously quenched by the dropwise addition of water, followed by a 15% sodium hydroxide (B78521) solution to precipitate the aluminum salts. The solids are filtered off, and the filter cake is washed with THF. The combined filtrates are evaporated under vacuum. The residue is taken up in water, acidified with HCl, and washed with an organic solvent (e.g., CH₂Cl₂). The aqueous layer is then made strongly basic with NaOH and extracted multiple times with an organic solvent. The combined organic extracts are dried and evaporated to yield the crude methoxamine base.[3]

-

Alternative Procedure (Catalytic Hydrogenation): The nitropropene can also be reduced via catalytic hydrogenation, similar to Pathway 1, Step 3. The substrate is dissolved in a solvent like ethanol or acetic acid and hydrogenated over a catalyst (e.g., Pd/C, Raney Nickel) under hydrogen pressure. This method simultaneously reduces the nitro group and the alkene double bond.

Step 3: Salt Formation - Preparation of this compound

-

Procedure: This step is identical to Step 4 in Pathway 1. The crude methoxamine base is dissolved in a suitable solvent and treated with hydrochloric acid to precipitate the hydrochloride salt, which is then isolated by filtration and dried.

Data Presentation: Pathway 2

| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Duration | Yield (%) | Reference |

| 1. Condensation | 2,5-Dimethoxybenzaldehyde | Nitroethane, Base catalyst | Acetic Acid | Reflux | 2-4 hours | High | - |

| 2. Reduction | 1-(2,5-Dimethoxyphenyl)-2-nitropropene | LiAlH₄ (LAH) | Anhydrous THF | Reflux (66°C) | 24 hours | ~70% | [3] |

| 3. Salt Formation | Methoxamine Base | HCl | Ether / Isopropanol | Room Temp. | - | High | [3] |

Visualization: Pathway 2 Workflow

Caption: Synthesis of Methoxamine HCl via a Nitropropene Intermediate.

References

Methoxamine Hydrochloride: A Technical Guide to a Selective Alpha-1 Adrenoceptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxamine (B1676408) hydrochloride is a potent and selective alpha-1 adrenergic receptor agonist known for its vasopressor effects. This technical guide provides an in-depth overview of its pharmacological properties, focusing on its selectivity for the alpha-1 adrenoceptor subtypes (α1A, α1B, and α1D). This document details the signaling pathways activated by methoxamine, presents quantitative data on its binding affinity and functional potency, and provides comprehensive experimental protocols for its characterization. The information is intended to serve as a valuable resource for researchers and professionals in drug development and cardiovascular pharmacology.

Introduction

Methoxamine is a sympathomimetic amine that functions as a direct-acting agonist at alpha-1 adrenergic receptors.[1] Chemically, it is (RS)-2-amino-1-(2,5-dimethoxyphenyl)propan-1-ol hydrochloride. Its primary clinical application has been in the treatment of hypotensive states, particularly during surgery, due to its ability to cause peripheral vasoconstriction and increase blood pressure.[2] Unlike many other sympathomimetic amines, methoxamine has minimal to no activity at beta-adrenergic receptors, making it a valuable tool for selectively studying alpha-1 adrenoceptor-mediated effects.[1]

Mechanism of Action and Signaling Pathway

Methoxamine exerts its pharmacological effects by selectively binding to and activating alpha-1 adrenergic receptors, which are G-protein coupled receptors (GPCRs) of the Gq/11 family.[3] Upon agonist binding, a conformational change in the receptor leads to the activation of the Gq alpha subunit, which in turn activates phospholipase C (PLC).[3] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[2] The resulting increase in intracellular calcium concentration is a key event in smooth muscle contraction. DAG, in conjunction with Ca2+, activates protein kinase C (PKC), which can phosphorylate various cellular proteins, contributing to the sustained contractile response. The overall effect in vascular smooth muscle is vasoconstriction, leading to an increase in peripheral resistance and blood pressure.[2]

Quantitative Pharmacological Data

The selectivity of methoxamine for the alpha-1 adrenoceptor subtypes has been characterized through radioligand binding and functional assays. The following tables summarize the binding affinity (pKi) and functional potency (pEC50) of methoxamine at human alpha-1 and alpha-2 adrenoceptor subtypes.

Table 1: Binding Affinity of Methoxamine at Human Adrenoceptor Subtypes

| Receptor Subtype | pKi | Reference |

| Alpha-1A | 4.87 | [4] |

| Alpha-1B | 5.30 | [4] |

| Alpha-1D | 5.09 | [4] |

| Alpha-2A | < 4.0 | [4] |

| Alpha-2B | < 4.0 | [4] |

| Alpha-2C | < 4.0 | [4] |

pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 2: Functional Potency of Methoxamine at Human Adrenoceptor Subtypes (Calcium Mobilization)

| Receptor Subtype | pEC50 | Reference |

| Alpha-1A | 5.25 | [4] |

| Alpha-1B | 5.85 | [4] |

| Alpha-1D | 5.66 | [4] |

pEC50 is the negative logarithm of the half-maximal effective concentration (EC50). A higher pEC50 value indicates greater potency.

Methoxamine exhibits selectivity for the alpha-1 adrenoceptor subtypes over the alpha-2 subtypes. It is reported to have no significant effect on beta-adrenergic receptors.[1] The data indicates that methoxamine possesses a slightly higher binding affinity and functional potency for the alpha-1B subtype compared to the alpha-1A and alpha-1D subtypes.

Experimental Protocols

The characterization of methoxamine's pharmacological profile relies on standardized in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Competition Binding Assay

This protocol determines the binding affinity (Ki) of methoxamine for alpha-1 adrenoceptor subtypes by measuring its ability to compete with a radiolabeled antagonist, such as [3H]-prazosin.

References

- 1. Methoxamine | C11H17NO3 | CID 6082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Investigation of the subtypes of α1-adrenoceptor mediating contractions of rat vas deferens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The signaling and selectivity of α-adrenoceptor agonists for the human α2A, α2B and α2C-adrenoceptors and comparison with human α1 and β-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Gq Protein Signaling Cascade of Methoxamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxamine (B1676408) Hydrochloride, a selective α1-adrenergic receptor agonist, elicits its physiological effects primarily through the activation of the Gq protein signaling cascade. This technical guide provides a comprehensive overview of this pathway, detailing the molecular mechanisms, key downstream effectors, and relevant experimental data. Summarized quantitative data, detailed experimental protocols for key assays, and visual diagrams of the signaling pathways and experimental workflows are presented to serve as a valuable resource for researchers in pharmacology and drug development.

Introduction

Methoxamine Hydrochloride is a sympathomimetic amine that functions as a selective agonist for α1-adrenergic receptors.[1][2][3] Its primary clinical application is in the treatment of hypotension, owing to its potent vasoconstrictive properties.[4] The underlying mechanism of action is the stimulation of α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs) that couple to the Gq family of G proteins.[1][4] This interaction initiates a well-defined intracellular signaling cascade, leading to a variety of cellular responses, most notably smooth muscle contraction. Understanding the intricacies of this pathway is crucial for the development of novel therapeutics targeting the α1-adrenergic system.

The Gq Protein Signaling Cascade of this compound

The binding of Methoxamine to the α1-adrenergic receptor induces a conformational change in the receptor, facilitating the activation of the heterotrimeric Gq protein. This activation involves the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the αq subunit. The GTP-bound αq subunit then dissociates from the βγ subunits and activates its primary effector, Phospholipase C (PLC).[5]

PLC, a membrane-associated enzyme, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5]

-

Inositol 1,4,5-trisphosphate (IP3): This soluble molecule diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, which are ligand-gated calcium channels. This binding triggers the release of stored calcium ions (Ca2+) into the cytosol, leading to a rapid increase in intracellular calcium concentration.[4]

-

Diacylglycerol (DAG): DAG remains in the plasma membrane and, in conjunction with the elevated intracellular calcium levels, activates Protein Kinase C (PKC). Activated PKC then phosphorylates a variety of downstream target proteins, modulating their activity and leading to a cascade of cellular events.

The culmination of this signaling cascade in smooth muscle cells is the contraction of the muscle fibers, leading to vasoconstriction and an increase in blood pressure.[1]

Signaling Pathway Diagram

Quantitative Data

The following tables summarize the available quantitative data for this compound in relation to its interaction with the α1-adrenergic receptor and downstream signaling events.

Table 1: Receptor Binding and Functional Potency of Methoxamine

| Parameter | Value | Species/Tissue | Comments | Reference |

| pKA | ~4.5 | Rabbit thoracic aorta | Affinity constant. | [6] |

| pD2 | 4.68 | Rabbit papillary muscle | Negative logarithm of the EC50 for inotropic effect. | [7] |

| EC50 | ~20.9 µM | Rabbit papillary muscle | Calculated from pD2 value. | [7] |

| EC50 | 74.7 ± 16.5 µM | Porcine internal anal sphincter | For methoxamine racemate in a contraction assay. | |

| EC50 | 17.6 ± 3.7 µM | Porcine internal anal sphincter | For the more potent L-erythro-methoxamine isomer. |

Note: pKA is the negative logarithm of the affinity constant (KA). pD2 is the negative logarithm of the EC50 value. A lower pD2 and higher EC50/KA indicate lower potency/affinity.

Experimental Protocols

Detailed methodologies for key experiments cited in the study of the Methoxamine-Gq signaling cascade are provided below.

Inositol Phosphate (IP-One) HTRF Assay

This assay quantifies the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, as a measure of Gq pathway activation.

Experimental Workflow:

Methodology:

-

Cell Culture: Culture cells endogenously or recombinantly expressing the α1-adrenergic receptor in a suitable medium.

-

Cell Seeding: Seed cells into a 96-well or 384-well white microplate at an appropriate density and allow them to adhere overnight.

-

Cell Starvation: The following day, replace the culture medium with a serum-free medium and incubate for 2-4 hours to reduce basal signaling.

-

Compound Addition: Prepare serial dilutions of this compound in a stimulation buffer containing LiCl. Add the compound dilutions to the respective wells.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for the accumulation of IP1.

-

Lysis and Reagent Addition: Lyse the cells and add the IP-One HTRF assay reagents: IP1 labeled with d2 (acceptor) and an anti-IP1 antibody labeled with Europium cryptate (donor).

-

Detection: After a further incubation period (e.g., 60 minutes at room temperature), read the plate on an HTRF-compatible microplate reader. The signal is measured at 665 nm (acceptor emission) and 620 nm (donor emission).

-

Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot the data against the logarithm of the Methoxamine concentration. Determine the EC50 value from the resulting dose-response curve.

Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following receptor activation using a calcium-sensitive fluorescent dye like Fluo-4 AM.

Experimental Workflow:

Methodology:

-

Cell Seeding: Seed cells expressing the α1-adrenergic receptor into a black-walled, clear-bottom 96-well or 384-well microplate and allow them to attach overnight.

-

Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and Pluronic F-127. Remove the culture medium from the cells and add the dye-loading solution.

-

Incubation: Incubate the plate at 37°C for 45-60 minutes to allow the dye to enter the cells and be cleaved to its active form.

-

Washing: Gently wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to remove any extracellular dye.

-

Assay: Place the plate into a fluorescence microplate reader equipped with an automated injection system.

-

Measurement: Record a baseline fluorescence reading for a few seconds. Then, inject the desired concentration of this compound into the wells and immediately begin recording the fluorescence intensity over time (typically for 60-180 seconds).

-

Data Analysis: Determine the peak fluorescence response for each concentration of Methoxamine. Plot the peak response against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC50 value.

Western Blot for Phosphorylated PKC

This technique is used to detect the activation of PKC by measuring the increase in its phosphorylation at specific sites.

Experimental Workflow:

References

- 1. Methoxamine | C11H17NO3 | CID 6082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacological characterization of two distinct alpha 1-adrenoceptor subtypes in rabbit thoracic aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. alpha-Adrenoceptors in the ventricular myocardium: clonidine, naphazoline and methoxamine as partial alpha-agonists exerting a competitive dualism in action to phenylephrine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methoxamine Hydrochloride for Vasoconstriction Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methoxamine (B1676408) Hydrochloride, a selective alpha-1 adrenergic receptor agonist, as a tool for vasoconstriction research. It details the mechanism of action, pharmacokinetics, and detailed experimental protocols, supported by quantitative data and pathway visualizations.

Introduction

Methoxamine Hydrochloride is a potent sympathomimetic amine that functions as a direct-acting and selective alpha-1 adrenergic receptor agonist.[1][2] Clinically, it has been used as an antihypotensive agent to raise blood pressure, particularly during surgery.[3] In a research context, its selectivity for the α1-adrenoceptor makes it an invaluable tool for studying vascular smooth muscle physiology, adrenergic signaling, and the pathophysiology of hypertension.[2][4] Unlike endogenous catecholamines, it has little to no activity on beta-adrenergic receptors, which minimizes direct cardiac stimulation and allows for the isolated study of α1-mediated vasoconstriction.[2]

Mechanism of Action: The Alpha-1 Adrenergic Signaling Cascade

Methoxamine exerts its vasoconstrictive effects by specifically targeting alpha-1 adrenergic receptors located on the plasma membrane of vascular smooth muscle cells.[1][5] The activation of these G-protein coupled receptors (GPCRs) initiates a well-defined intracellular signaling cascade.

-

Receptor Binding and Gq Protein Activation: Methoxamine binds to the α1-adrenoceptor, inducing a conformational change that activates the associated heterotrimeric G-protein, Gq.[6] This activation causes the Gαq subunit to release GDP and bind GTP.

-

Phospholipase C (PLC) Activation: The activated Gαq-GTP complex then stimulates the enzyme Phospholipase C (PLC).[6]

-

Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3, being water-soluble, diffuses through the cytosol and binds to IP3 receptors on the sarcoplasmic reticulum (SR), the cell's intracellular calcium store. This binding triggers the release of Ca2+ from the SR into the cytosol.[3]

-

Smooth Muscle Contraction: The resulting increase in intracellular Ca2+ concentration leads to the binding of Ca2+ to calmodulin. The Ca2+-calmodulin complex activates Myosin Light-Chain Kinase (MLCK), which then phosphorylates the myosin light chains. This phosphorylation enables the cross-bridge cycling between actin and myosin filaments, resulting in smooth muscle contraction and vasoconstriction.[3]

Pharmacodynamic and Pharmacokinetic Properties

The primary pharmacodynamic effect of methoxamine is a potent and prolonged increase in peripheral vascular resistance, leading to a rise in both systolic and diastolic blood pressure.[2] A key characteristic is the potential for reflex bradycardia; the sharp increase in blood pressure is detected by baroreceptors, triggering a vagal reflex that slows the heart rate.[5]

Quantitative Data: Potency and Efficacy

The potency of methoxamine can vary depending on the specific isomer and the vascular bed being studied. Potency is often expressed as the EC50 (the concentration required to produce 50% of the maximal response) or pD2 (-log[EC50]). Affinity for the receptor can be described by the pKA value.

| Parameter | Value | Tissue/Model | Species | Reference |

| EC50 | 74.7 ± 16.5 µM | Internal Anal Sphincter | Porcine | [5] |

| EC50 (L-erythro) | 17.6 ± 3.7 µM | Internal Anal Sphincter | Porcine | [5] |

| EC50 (Phenylephrine) | 58.3 ± 13.4 µM | Internal Anal Sphincter | Porcine | [5] |

| pKA | ~ 4.5 | Thoracic Aorta | Rabbit | [7] |

| ED50 (Potent Analogs) | ~ 0.1 µM | Vascular Tissue | Rabbit | [8] |

Pharmacokinetics: Onset and Duration

Methoxamine's onset and duration of action are dependent on the route of administration, making it adaptable for different experimental designs.

| Route | Onset of Action | Duration of Action | Reference |

| Intravenous (IV) | 0.5 - 2 minutes | 10 - 15 minutes | [9] |

| Intramuscular (IM) | 15 - 20 minutes | ~ 1.5 hours | [9] |

Experimental Protocols

Methoxamine is widely used in both in vitro and in vivo models to study vasoconstriction. Below are detailed methodologies for key experiments.

In Vitro: Isolated Blood Vessel Contraction via Wire Myography

This protocol assesses the direct effect of Methoxamine on vascular smooth muscle by measuring isometric tension in isolated arterial rings.

1. Tissue Preparation:

-

Humanely euthanize a research animal (e.g., Sprague-Dawley rat) according to approved institutional protocols.

-

Carefully dissect the thoracic aorta or mesenteric artery and place it in cold, oxygenated Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 Glucose).

-

Under a dissecting microscope, remove adhering connective and adipose tissue.

-

Cut the vessel into 2-3 mm wide rings. For studies on endothelium-dependent effects, care must be taken not to damage the intimal surface.

2. Mounting and Equilibration:

-

Mount each arterial ring on two L-shaped stainless steel wires or tungsten wires (typically 40 µm diameter) in an isolated tissue organ bath chamber containing Krebs solution at 37°C and continuously bubbled with 95% O2 / 5% CO2 (carbogen) to maintain a pH of 7.4.[10]

-

One wire is fixed to a stationary support, and the other is connected to an isometric force transducer.

-

Allow the tissue to equilibrate for 60-90 minutes under a determined optimal resting tension (e.g., 1.5-2.0 g for rat aorta), with solution changes every 15-20 minutes.

3. Viability and Contractility Check:

-

After equilibration, contract the rings with a high concentration of potassium chloride (e.g., 60-80 mM KCl) to test for maximum contractile capacity and viability.

-

Wash the rings and allow them to return to baseline tension.

4. Concentration-Response Curve Generation:

-

Once baseline is stable, add this compound to the bath in a cumulative manner, increasing the concentration by half-log increments (e.g., 10 nM to 100 µM).

-

Allow the contractile response to plateau at each concentration before adding the next.

-

Record the isometric tension continuously using a data acquisition system. The response is typically normalized to the maximum contraction induced by KCl.

In Vivo: Blood Pressure Measurement in Anesthetized Rats

This protocol evaluates the systemic hypertensive effects of Methoxamine.

1. Animal Preparation and Anesthesia:

-

Anesthetize a rat (e.g., Wistar-Kyoto) with an appropriate agent (e.g., urethane (B1682113) 1.2 g/kg, i.p.) to maintain a stable plane of anesthesia without compromising cardiovascular reflexes excessively.

-

Place the animal on a heating pad to maintain body temperature at 37°C.

-

Perform a tracheotomy if artificial ventilation is required.

2. Catheterization:

-

Isolate the left carotid artery and insert a PE-50 catheter connected to a pressure transducer for direct measurement of arterial blood pressure.

-

Isolate the right jugular vein and insert a catheter for intravenous administration of this compound.

-

Ensure catheters are filled with heparinized saline to prevent clotting.

3. Hemodynamic Monitoring and Stabilization:

-

Connect the arterial catheter to a data acquisition system to continuously record systolic, diastolic, and mean arterial pressure (MAP), as well as heart rate.

-

Allow the animal to stabilize for at least 30 minutes after surgery until hemodynamic parameters are steady.

4. Drug Administration and Data Collection:

-

Administer a bolus intravenous dose of this compound (e.g., 0.025 mg/kg).

-

Record the pressor response, noting the peak increase in MAP and the duration of the effect.

-

Observe and record any changes in heart rate to assess reflex bradycardia.

-

For dose-response studies, administer increasing doses of methoxamine, allowing blood pressure to return to baseline between injections.

Conclusion

This compound remains a cornerstone pharmacological agent for vasoconstriction research. Its selective alpha-1 adrenergic agonism provides a clean model for interrogating vascular smooth muscle function and signaling pathways, distinct from the more complex actions of mixed-activity adrenergic agonists. The well-characterized pharmacokinetics and established experimental protocols make it a reliable and reproducible tool for both in vitro and in vivo studies, facilitating the investigation of cardiovascular physiology and the development of novel therapeutics.

References

- 1. A comparative study on the rat aorta and mesenteric arterial bed of the possible role of nitric oxide in the desensitization of the vasoconstrictor response to an alpha 1-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methoxamine | C11H17NO3 | CID 6082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Effect of methoxamine on noradrenaline release in the caudal artery of hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. L-Erythro-methoxamine is more potent than phenylephrine in effecting contraction of internal anal sphincter in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A comparative study on the rat aorta and mesenteric arterial bed of the possible role of nitric oxide in the desensitization of the vasoconstrictor response to an α1-adrenoceptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacological characterization of two distinct alpha 1-adrenoceptor subtypes in rabbit thoracic aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Alpha-adrenergic agents. 1. Direct-acting alpha 1 agonists related to methoxamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. Drugs acting directly on vascular smooth muscle: Circulatory actions and secondary effects - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Role of Methoxamine Hydrochloride in Sympathetic Nervous System Studies

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methoxamine (B1676408) Hydrochloride is a potent and selective alpha-1 adrenergic receptor agonist that serves as a critical pharmacological tool in the study of the sympathetic nervous system.[1][2] By inducing pronounced vasoconstriction, it allows researchers to investigate a range of physiological processes, from intracellular signaling cascades to systemic cardiovascular regulation.[1][3] Its primary mechanism involves the activation of α1-adrenoceptors on vascular smooth muscle, leading to an increase in peripheral resistance and a subsequent rise in arterial blood pressure.[4][5] This predictable pressor effect, coupled with a lack of significant direct cardiac stimulation, makes it an invaluable agent for studying baroreflex sensitivity, modeling hypertensive states, and exploring the intricacies of adrenergic signaling.[1][6] This guide provides a comprehensive overview of Methoxamine Hydrochloride's pharmacology, detailed experimental protocols for its use in research, and a summary of key quantitative data to facilitate its application in laboratory settings.

Mechanism of Action: Selective Alpha-1 Adrenergic Agonism

This compound exerts its effects by acting as a direct and selective agonist for alpha-1 (α1) adrenergic receptors, which are integral components of the sympathetic nervous system.[1][7] These receptors are predominantly located on the postsynaptic membranes of smooth muscle cells lining blood vessels.[1]

Upon administration, methoxamine binds to these α1-adrenergic receptors, initiating a well-defined intracellular signaling cascade.[1] This process is mediated by a Gq protein coupled to the receptor. Activation of the Gq protein stimulates the enzyme phospholipase C (PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1]

The primary effect of IP3 is to bind to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm of the smooth muscle cell.[1][3] The resulting increase in intracellular calcium concentration leads to the activation of myosin light-chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and causing smooth muscle contraction.[1] This cellular event manifests systemically as vasoconstriction, leading to a narrowing of the blood vessels, an increase in total peripheral resistance, and consequently, a rise in both systolic and diastolic blood pressure.[1][7]

Notably, methoxamine has minimal to no effect on beta (β)-adrenergic receptors, which are abundant in cardiac tissue.[7] This selectivity allows it to increase blood pressure without causing direct cardiac stimulation, such as an increased heart rate or contractility.[1]

Signaling Pathway Diagram

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. What are the side effects of this compound? [synapse.patsnap.com]

- 5. mims.com [mims.com]

- 6. europeanreview.org [europeanreview.org]

- 7. Methoxamine | C11H17NO3 | CID 6082 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of Methoxamine Hydrochloride Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical physicochemical properties of Methoxamine Hydrochloride powder, focusing on its solubility and stability. The information presented herein is intended to support research, development, and formulation activities involving this potent alpha-1 adrenergic receptor agonist.

Physicochemical Properties

This compound is a white or colorless, odorless crystalline powder or plate-like crystals.[1] Key physicochemical data are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₈ClNO₃ | [1] |

| Molecular Weight | 247.72 g/mol | [1] |

| Melting Point | 212-216 °C | [1] |

| pKa (25 °C) | 9.2 | [1] |

| pH of aqueous solution | 4.5 - 5.5 | [1] |

| Appearance | Colorless or white plate-like crystals or white crystalline powder | [1] |

| Odor | Odorless or slight odor | [1] |

Solubility Profile

The solubility of this compound in various solvents is a critical parameter for its formulation and delivery. Quantitative solubility data are presented in Table 2.

Table 2: Solubility of this compound

| Solvent | Solubility | Reference |

| Water | 1 g in 2.5 mL | [1] |

| Ethanol | 1 g in 12 mL | [1] |

| Dimethyl Sulfoxide (DMSO) | 60 mg/mL (242.21 mM) | |

| Ether | Practically insoluble | |

| Benzene | Practically insoluble | |

| Chloroform | Practically insoluble |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard approach for determining the equilibrium solubility of a compound.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound powder

-

Solvent of interest (e.g., purified water, ethanol)

-

Glass vials with screw caps

-

Orbital shaker or wrist-action shaker in a temperature-controlled incubator

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system or a validated UV-Vis spectrophotometer

Procedure:

-

Add an excess amount of this compound powder to a glass vial. The excess solid should be visually apparent.

-

Add a known volume of the solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[2][3][4]

-

After the equilibration period, allow the vials to stand to let the undissolved particles settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a 0.45 µm syringe filter to remove any undissolved particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the analytical range of the chosen analytical method.

-

Quantify the concentration of this compound in the diluted filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.[2][4]

-

The experiment should be performed in triplicate to ensure the reliability of the results.

Stability Profile

This compound is a thermostable compound but is sensitive to light.[1] Understanding its stability under various stress conditions is crucial for developing a stable pharmaceutical product with an adequate shelf-life.

Table 3: Stability Summary of this compound

| Condition | Stability | Storage Recommendation | Reference |

| Powder | |||

| Temperature | Thermostable | Store at controlled room temperature or as specified (-20°C for long-term) | [1] |

| Light | Sensitive to light | Protect from light | [1] |

| In Solvent | |||

| DMSO (-80°C) | Stable for up to 1 year | Store at -80°C | |

| DMSO (-20°C) | Stable | Store at -20°C |

Experimental Protocol: Forced Degradation Studies

Forced degradation (stress testing) studies are conducted to identify the likely degradation products, establish degradation pathways, and demonstrate the specificity of stability-indicating analytical methods.

Objective: To investigate the degradation of this compound under various stress conditions.

Stress Conditions (as per ICH Q1A(R2) guidelines):

-

Acidic Hydrolysis:

-

Dissolve this compound in 0.1 M HCl.

-

Store the solution at a controlled temperature (e.g., 60°C) for a specified period.

-

At predetermined time points, withdraw samples, neutralize with 0.1 M NaOH, and analyze.

-

-

Basic Hydrolysis:

-

Dissolve this compound in 0.1 M NaOH.

-

Store the solution at a controlled temperature (e.g., 60°C) for a specified period.

-

At predetermined time points, withdraw samples, neutralize with 0.1 M HCl, and analyze.

-

-

Oxidative Degradation:

-

Dissolve this compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Store the solution at room temperature for a specified period.

-

At predetermined time points, withdraw samples and analyze.

-

-

Thermal Degradation (Dry Heat):

-

Place this compound powder in a thermostable container.

-

Expose the powder to high temperature (e.g., 80°C) for a specified period.

-

At predetermined time points, withdraw samples, dissolve in a suitable solvent, and analyze.

-

-

Photostability Testing (as per ICH Q1B guidelines):

-

Expose this compound powder to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5][6][7][8][9]

-

A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature conditions.

-

Analyze both the exposed and control samples for degradation.

-

Analytical Method: A validated stability-indicating HPLC method should be used to separate and quantify this compound and its degradation products.

Proposed Stability-Indicating HPLC Method

While a specific validated method for this compound powder was not found in the initial search, a plausible method can be proposed based on the analysis of similar aromatic amines and related compounds like phenylephrine.[10][11]

Table 4: Proposed HPLC Parameters for Stability-Indicating Analysis

| Parameter | Proposed Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Phosphate buffer (pH 3.0) B: Acetonitrile |

| Gradient | Start with a higher proportion of A, gradually increasing B over time to elute potential degradation products. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (e.g., 225 nm or 275 nm) |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

This method would require thorough validation according to ICH guidelines to ensure its suitability for stability studies.

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow for Solubility and Stability Testing

The following diagram illustrates the general workflow for assessing the solubility and stability of this compound powder.

Caption: General workflow for determining the solubility and stability of this compound powder.

Signaling Pathway of Methoxamine

Methoxamine is a selective alpha-1 adrenergic receptor agonist. Its mechanism of action involves the activation of the Gq protein-coupled receptor signaling cascade, leading to vasoconstriction.[12]

Caption: Simplified signaling pathway of Methoxamine via the α1-adrenergic receptor.

Potential Degradation Pathways

Based on the chemical structure of this compound and general knowledge of drug degradation, the following pathways are plausible under forced degradation conditions.

-

Oxidation: The secondary alcohol group in the side chain is susceptible to oxidation, potentially forming a ketone. The aromatic ring with two methoxy (B1213986) groups could also be a site for oxidative degradation.

-

Photodegradation: As the compound is light-sensitive, exposure to UV and visible light could lead to complex degradation pathways, including radical-mediated reactions and cleavage of the ether linkages.[1]

-

Hydrolysis: While the molecule does not contain ester or amide groups that are highly susceptible to hydrolysis, extreme pH conditions could potentially lead to the cleavage of the ether bonds on the aromatic ring, although this would likely require harsh conditions.

Further studies, including the isolation and structural elucidation of degradation products using techniques like LC-MS and NMR, are necessary to confirm these proposed pathways.

Conclusion

This technical guide provides essential data and experimental protocols for the assessment of the solubility and stability of this compound powder. The provided information on its physicochemical properties, solubility in various solvents, and stability under different conditions will be a valuable resource for researchers and formulation scientists. The outlined experimental workflows and the proposed stability-indicating HPLC method offer a practical framework for further investigation. A thorough understanding of these parameters is fundamental for the successful development of safe, effective, and stable pharmaceutical formulations containing this compound.

References

- 1. This compound | C11H18ClNO3 | CID 57333099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]

- 5. jordilabs.com [jordilabs.com]

- 6. FDA Guidelines for Photostability Testing: A Step-by-Step Guide – StabilityStudies.in [stabilitystudies.in]

- 7. youtube.com [youtube.com]

- 8. ikev.org [ikev.org]

- 9. ema.europa.eu [ema.europa.eu]

- 10. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

Methoxamine Hydrochloride: A Technical Guide for Researchers

FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.

Abstract

This technical guide provides an in-depth overview of Methoxamine (B1676408) Hydrochloride, a selective α1-adrenergic receptor agonist. The document details its chemical properties, mechanism of action, and key experimental data. It is intended for researchers, scientists, and professionals in drug development, offering comprehensive information including detailed experimental protocols and data presented in a structured format.

Chemical and Physical Properties

Methoxamine Hydrochloride is a sympathomimetic amine that functions as a direct-acting α1-adrenergic receptor agonist.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 61-16-5 | [2] |

| Molecular Weight | 247.72 g/mol | [2] |

| Molecular Formula | C11H18ClNO3 | [3] |

| Appearance | Colorless or white plate-like crystals or a white crystalline powder. | [4] |

| Solubility | 1 g in 2.5 ml water; 1 g in 12 ml ethanol. | [4] |

| pKa | 9.2 @ 25 °C | [4] |

| Melting Point | 212-216 °C | [4] |

Mechanism of Action: α1-Adrenergic Receptor-Mediated Signaling

This compound selectively activates α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs) linked to the Gq alpha subunit.[5] This activation initiates a downstream signaling cascade, as depicted in the diagram below, ultimately leading to a physiological response, most notably vasoconstriction.

Signaling Pathway Diagram